

chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

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Compound of Interest

Compound Name: 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B187105

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An In-depth Technical Guide on **3-(4-(Trifluoromethyl)phenyl)propan-1-amine**

Introduction

3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a fluorinated organic compound classified as a primary amine. Its structure, featuring a trifluoromethyl group on a phenyl ring attached to a propyl amine chain, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, biological relevance, and safety protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **3-(4-(Trifluoromethyl)phenyl)propan-1-amine** are summarized below. While specific experimental data for properties like boiling point and pKa are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

Property	Value	Reference
CAS Number	101488-60-2	[1]
Molecular Formula	C10H12F3N	[1]
Molecular Weight	203.20 g/mol	[1]
Purity	Typically ≥95%	[1]
Appearance	Not specified (likely a colorless oil or low-melting solid)	
Storage	Store in a cool, dark, and well-ventilated place. Keep container tightly closed.	

Synthesis and Characterization

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(4-(Trifluoromethyl)phenyl)propan-1-amine** is not readily available in the provided literature, a common and effective method for preparing such primary amines is through the reduction of a corresponding nitrile or oxime. A plausible synthetic workflow is outlined below.

Method: Reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile

- **Nitrile Synthesis:** The precursor, 3-(4-(trifluoromethyl)phenyl)propanenitrile, can be synthesized via nucleophilic substitution of a suitable benzyl halide with a cyanide salt.
- **Reduction:** The nitrile is dissolved in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF).
- **Reducing Agent:** A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3), is added slowly to the solution under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
- **Reaction Monitoring:** The reaction is stirred at room temperature for several hours. Progress is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to decompose the excess reducing agent and aluminum salts.
- Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
- Final Purification: The crude amine is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure **3-(4-(Trifluoromethyl)phenyl)propan-1-amine**.

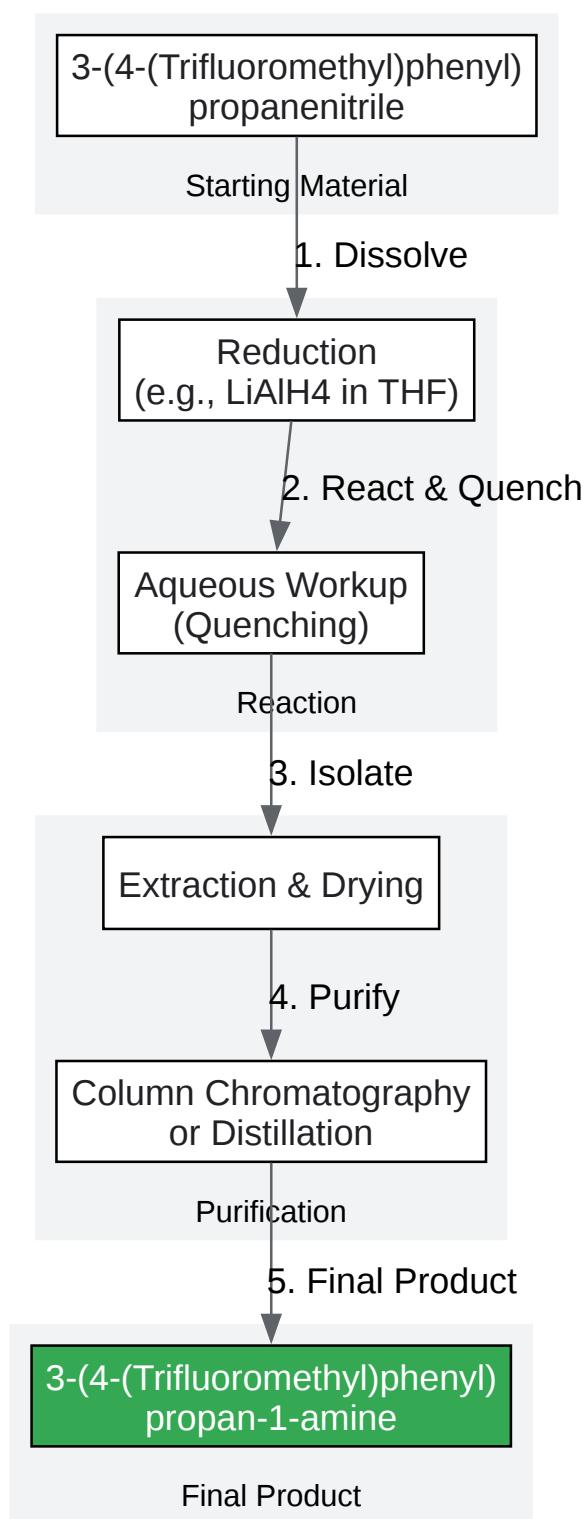


Figure 1: Generalized Synthetic Workflow

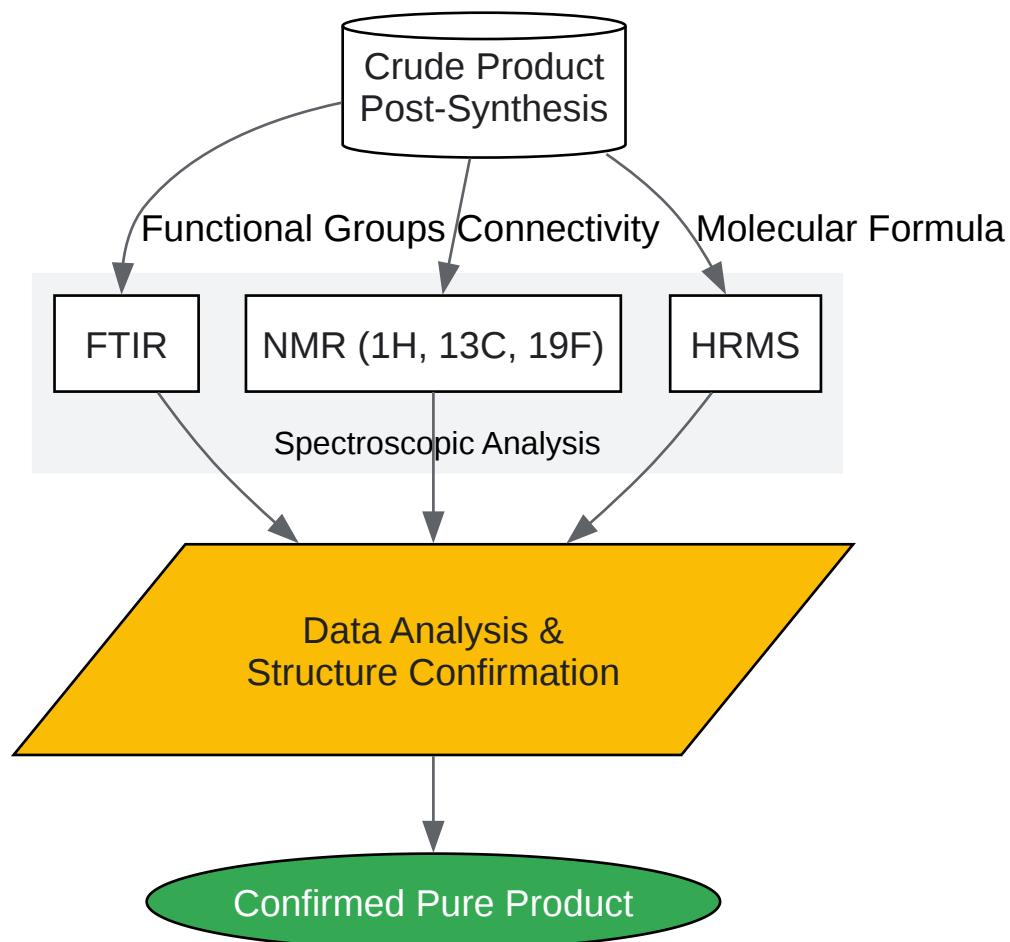


Figure 2: Product Characterization Workflow

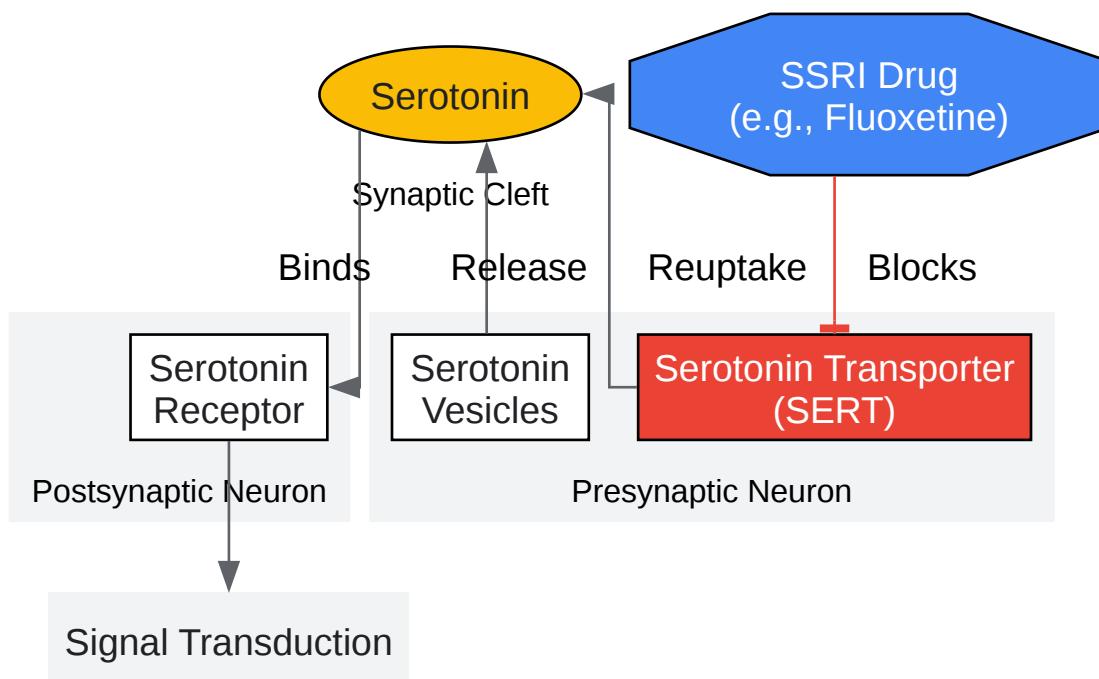


Figure 3: SSRI Mechanism of Action

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References

- 1. 101488-60-2 | 3-(4-(Trifluoromethyl)phenyl)propan-1-amine - Moldb [moldb.com]
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